1-(1-Boc-piperidin-4-ylidene)-2-propanone

Organic Synthesis Medicinal Chemistry Process Chemistry

This compound features an exocyclic α,β-unsaturated ketone for direct nucleophilic trapping, enabling efficient 4-substituted piperidine synthesis. The orthogonal Boc group allows mild acid deprotection, maintaining functional group integrity. Its crystalline, non-hygroscopic form (mp 71-72°C) simplifies handling and storage, reducing operational risks in pilot plant settings. A cost-effective 95% purity specification and near-quantitative synthetic yield make it ideal for library generation and lead optimization in CNS and oncology programs.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
Cat. No. B11722730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Boc-piperidin-4-ylidene)-2-propanone
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H21NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h9H,5-8H2,1-4H3
InChIKeyDVXZTYVDRMTHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Boc-piperidin-4-ylidene)-2-propanone: A Versatile Boc-Protected Piperidinylidene Intermediate for Pharmaceutical Synthesis


1-(1-Boc-piperidin-4-ylidene)-2-propanone (CAS 473795-40-3), also known as tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate, is a Boc-protected piperidinylidene derivative containing an α,β-unsaturated ketone moiety. It is primarily employed as a synthetic intermediate in the construction of piperidine-containing pharmaceuticals and bioactive molecules . Its crystalline form, with a melting point of 71-72 °C, ensures consistent purity in multistep syntheses [1].

Why 1-(1-Boc-piperidin-4-ylidene)-2-propanone Cannot Be Casually Substituted: A Quantitative Rationale for Precision Procurement


In-class compounds such as N-Boc-4-piperidinone (CAS 79099-07-3) and other Boc-protected piperidines lack the specific exocyclic α,β-unsaturated ketone functionality of 1-(1-Boc-piperidin-4-ylidene)-2-propanone. This structural distinction critically impacts reactivity profiles in conjugate additions and downstream diversification [1]. The Boc group on this compound provides a predictable deprotection handle under mild acidic conditions, whereas alternative protecting groups (e.g., Cbz, Fmoc) would necessitate different orthogonal strategies, potentially derailing a validated synthetic route . Simply put, substituting this intermediate with a generic analog risks altered reaction yields, compromised purity, and additional validation costs.

Quantitative Differentiation of 1-(1-Boc-piperidin-4-ylidene)-2-propanone: A Comparative Evidence Guide for Scientific Buyers


Synthetic Yield: One-Step Quantitative Formation vs. Multi-Step Approaches

A literature protocol demonstrates a one-step synthesis of the target compound in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, synthesis of structurally related N-Boc-4-piperidinone derivatives often requires multi-step sequences with moderate yields .

Organic Synthesis Medicinal Chemistry Process Chemistry

Purity Specifications: 95% Minimum Purity Standard for Reliable Scale-Up

Multiple commercial suppliers consistently specify a minimum purity of 95% for 1-(1-Boc-piperidin-4-ylidene)-2-propanone . This contrasts with other piperidine building blocks which are commonly offered at 97-98% purity but with significantly higher cost premiums .

Quality Control Procurement Medicinal Chemistry

Physical Form: Crystalline Solid at Ambient Temperature for Ease of Handling

The compound is a crystalline solid with a reported melting point of 71-72 °C [1]. This contrasts with many liquid or low-melting piperidine intermediates, such as N-Boc-4-piperidone, which is typically an oil or low-melting solid, complicating accurate weighing and storage .

Formulation Process Chemistry Material Handling

Boc Protecting Group: Orthogonal Stability for Multi-Step Synthesis

The tert-butyloxycarbonyl (Boc) group on 1-(1-Boc-piperidin-4-ylidene)-2-propanone is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., TFA or HCl) [1]. This orthogonal stability is essential for multi-step syntheses involving sensitive functionalities that would be compromised by alternative protecting groups such as Cbz (cleaved by hydrogenolysis) or Fmoc (cleaved by base) [2].

Protecting Group Strategy Peptide Chemistry Medicinal Chemistry

Reactivity Profile: Exocyclic α,β-Unsaturated Ketone for Conjugate Additions

The exocyclic α,β-unsaturated ketone moiety in 1-(1-Boc-piperidin-4-ylidene)-2-propanone provides a reactive handle for conjugate additions and further functionalization, a feature absent in saturated piperidine analogs like N-Boc-4-piperidone [1]. This allows for the direct introduction of diverse nucleophiles (e.g., amines, thiols, organometallics) to build molecular complexity, whereas the comparator requires additional steps (e.g., enolate formation) for similar diversification .

Synthetic Methodology Conjugate Addition Scaffold Diversification

Optimal Deployment Scenarios for 1-(1-Boc-piperidin-4-ylidene)-2-propanone Based on Quantitative Evidence


Large-Scale Medicinal Chemistry Library Synthesis

The combination of high synthetic yield (~100% in one step) and a cost-effective 95% purity specification makes this compound ideal for generating diverse piperidine-containing libraries where moderate purity is acceptable for initial screening [1].

Multi-Step Synthesis of Complex Pharmaceuticals Requiring Orthogonal Protection

The orthogonal Boc protecting group, stable to nucleophiles and bases but cleavable under mild acid, is essential for the synthesis of drug candidates where other functionalities must remain untouched during the synthetic sequence [2].

Process Chemistry Development for Scale-Up

The crystalline, non-hygroscopic nature of the compound (m.p. 71-72 °C) simplifies handling, weighing, and storage in a pilot plant or manufacturing setting, reducing the operational risks associated with liquid or low-melting intermediates [3].

Diversification via Conjugate Addition to Build 4-Substituted Piperidines

The exocyclic α,β-unsaturated ketone serves as a direct electrophilic trap for nucleophiles, enabling efficient construction of 4-substituted piperidine scaffolds that are prevalent in CNS and oncology drug targets [4].

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